molecular formula C9H14ClN3O2 B1531713 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1700320-40-6

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Cat. No.: B1531713
CAS No.: 1700320-40-6
M. Wt: 231.68 g/mol
InChI Key: AKDQGOQYOOPYTF-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a dimethoxyethyl group at the nitrogen atom, and a methyl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and 6-chloropyrimidine.

    Reaction with Dimethoxyethylamine: The starting materials are reacted with 2,2-dimethoxyethylamine under controlled conditions to introduce the dimethoxyethyl group.

    Chlorination: The compound is then chlorinated at the 6th position using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while hydrolysis can produce alcohols or acids.

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The chloro group and the dimethoxyethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
  • 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine
  • 6-chloro-N-(2,2-dimethoxyethyl)-4-pyrimidinamine

Uniqueness

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine is unique due to the presence of the methyl group at the 2nd position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDQGOQYOOPYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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